(2,3-Dimethoxy-5-methylphenyl)boronic acid

Descripción general

Descripción

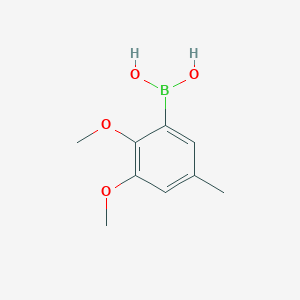

(2,3-Dimethoxy-5-methylphenyl)boronic acid is an organic compound with the molecular formula C9H13BO4 and a molecular weight of 196.01 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two methoxy groups and a methyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-5-methylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 2,3-dimethoxy-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions generally include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Reagents: Trimethyl borate, hydrochloric acid for hydrolysis

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Large-scale hydroboration: Using industrial reactors

Purification: Through crystallization or chromatography to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

(2,3-Dimethoxy-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: It can be oxidized to form phenols or quinones.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and mild temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols and Quinones: From oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Role in Pharmaceutical Development

(2,3-Dimethoxy-5-methylphenyl)boronic acid is a crucial building block in the synthesis of complex organic molecules. It is particularly significant in the development of pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions allows for the formation of carbon-carbon bonds, essential in constructing diverse molecular architectures.

Table 1: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used to synthesize various drug candidates through cross-coupling reactions. |

| Agrochemical Development | Facilitates the development of new agrochemicals with improved efficacy. |

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

One of the most notable applications of this compound is its role in Suzuki-Miyaura coupling reactions. This method is vital for forming carbon-carbon bonds in organic compounds, making it indispensable in materials science and drug discovery.

Case Study: Drug Discovery

Research has demonstrated that compounds synthesized via Suzuki-Miyaura coupling using this boronic acid exhibit enhanced biological activity against various targets, showcasing its significance in drug discovery processes .

Bioconjugation

Targeted Drug Delivery Systems

The unique properties of this compound allow it to selectively bind to diols. This characteristic is exploited in bioconjugation strategies aimed at developing targeted drug delivery systems, particularly for cancer therapies.

Table 2: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Development of bioconjugates that target cancer cells selectively. |

| Diagnostic Tools | Creation of targeted probes for imaging and diagnostic purposes. |

Sensor Development

Glucose Sensors

The compound's ability to interact with specific biomolecules makes it a valuable component in the development of sensors for glucose detection. This application is particularly relevant for diabetes management.

Case Study: Glucose Sensor Performance

A recent study highlighted the effectiveness of sensors incorporating this compound, demonstrating high sensitivity and specificity for glucose detection under physiological conditions .

Research in Catalysis

Enhancing Reaction Efficiency

In catalytic processes, this compound enhances reaction efficiency and selectivity. Its use has been documented across various academic and industrial applications.

Table 3: Catalytic Applications

| Application Area | Description |

|---|---|

| Academic Research | Used to improve catalytic processes in synthetic organic chemistry. |

| Industrial Applications | Enhances efficiency in large-scale chemical manufacturing processes. |

Mecanismo De Acción

The mechanism of action of (2,3-Dimethoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dimethoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 2,5-Dimethoxyphenylboronic acid

Uniqueness

(2,3-Dimethoxy-5-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and methyl groups can provide steric and electronic effects that are distinct from other boronic acids .

Actividad Biológica

(2,3-Dimethoxy-5-methylphenyl)boronic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antimicrobial, and antioxidant properties.

This compound has the molecular formula and a molecular weight of approximately 181.98 g/mol. It appears as a white to pale brown crystalline powder with a melting point ranging from 125 to 127 degrees Celsius. The structure features two methoxy groups and one methyl group attached to a phenyl ring, which contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted on various boronic compounds indicated that those similar in structure showed cytotoxic effects against prostate cancer cells (PC-3). In this study, concentrations of 5 µM resulted in a decrease in cell viability to approximately 33%, while healthy cells maintained viability at around 71% after treatment .

Table: Anticancer Activity of Boronic Compounds

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|---|

| This compound | 5 | 33 | 71 |

| B5 | 5 | 44 | 95 |

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. It was found to inhibit the growth of various bacterial and fungal strains. Inhibition zones were measured for different microorganisms, with diameters ranging from 7 mm to 13 mm. Notably, the compound showed effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans among others .

Table: Antimicrobial Activity of Boronic Compounds

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| E. coli | 8 |

| Candida albicans | 12 |

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising antioxidant activity. Various assays such as DPPH and ABTS were employed to evaluate its ability to scavenge free radicals. The results indicated that this compound exhibited antioxidant activity comparable to standard antioxidants like α-Tocopherol and BHT .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzyme systems. For instance, it has been reported as an inhibitor of checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response pathway relevant in cancer therapies. Additionally, its ability to form stable complexes with proteins may influence their activity and stability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of boronic acids in clinical settings:

- Cancer Therapy : A clinical trial investigated the use of boronic compounds as adjuncts in cancer treatment protocols focusing on their role in enhancing the efficacy of existing chemotherapeutics.

- Antimicrobial Treatments : Research has explored the application of boronic acids in developing new antimicrobial agents targeting resistant strains of bacteria.

Propiedades

IUPAC Name |

(2,3-dimethoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFLYXCXQHLTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461912 | |

| Record name | (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396102-17-3 | |

| Record name | (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.